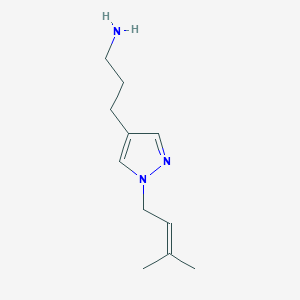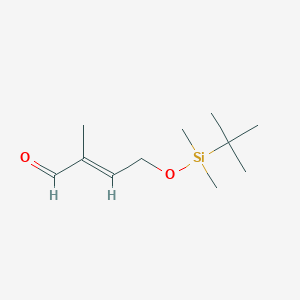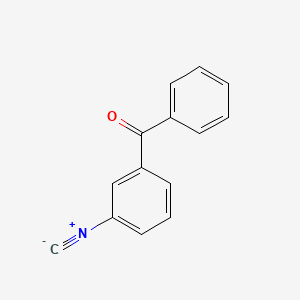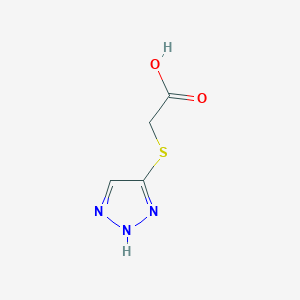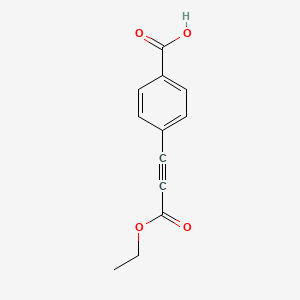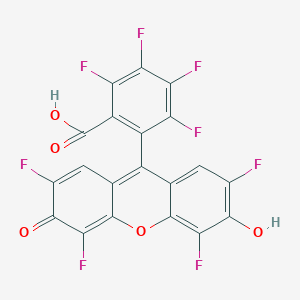
1-((Dipropylamino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dipropylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H27NO It is a cyclohexanol derivative where the hydroxyl group is attached to the first carbon of the cyclohexane ring, and a dipropylamino group is attached to the same carbon via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dipropylamino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenol or by the hydration of cyclohexene.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via a Mannich reaction, where cyclohexanone reacts with formaldehyde and dipropylamine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and Mannich reaction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((Dipropylamino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivative.
Substitution: Cyclohexyl halides or esters.
Scientific Research Applications
1-((Dipropylamino)methyl)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Dipropylamino)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dipropylamino group may facilitate binding to specific sites, while the cyclohexanol core provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((Diethylamino)methyl)cyclohexan-1-ol
- 1-((Dibutylamino)methyl)cyclohexan-1-ol
- 1-((Dipropylamino)methyl)cyclopentan-1-ol
Uniqueness
1-((Dipropylamino)methyl)cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol core and a dipropylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and physiological effects, highlighting its potential for specialized uses.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(dipropylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-3-10-14(11-4-2)12-13(15)8-6-5-7-9-13/h15H,3-12H2,1-2H3 |
InChI Key |
MTZIAIACZPBOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


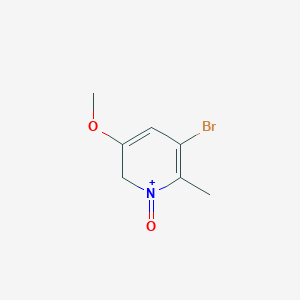
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
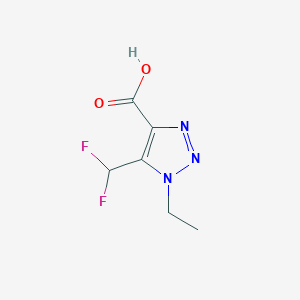
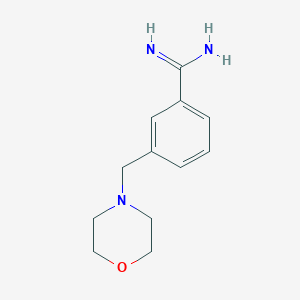
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

